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Compound of Interest

Compound Name: t-Boc-Aminooxy-pentane-amine

Cat. No.: B13706145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
t-Boc-Aminooxy-pentane-amine, with the CAS number 848349-01-9, is a bifunctional linker

molecule integral to the field of bioconjugation and drug development. Its unique structure,

featuring a terminal aminooxy group and a t-Boc-protected primary amine, allows for the

covalent and chemoselective linkage of diverse molecular entities. This guide provides a

comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed

protocols for its application in creating stable bioconjugates, such as antibody-drug conjugates

(ADCs).

Physicochemical Properties
t-Boc-Aminooxy-pentane-amine is a versatile linker molecule with properties that make it

suitable for a range of bioconjugation applications. A summary of its key quantitative data is

presented below.
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Property Value Reference(s)

CAS Number 848349-01-9

Molecular Formula C10H22N2O3

Molecular Weight 218.29 g/mol

Purity Typically ≥98% [1]

Appearance White to off-white solid [2]

Solubility
Soluble in water, DMSO, DCM,

and DMF
[1]

Storage Conditions -20°C for long-term storage [1]

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are often

available from the supplier upon request but are not consistently published in public domains.

Synthesis
While a specific, publicly documented synthesis protocol for t-Boc-Aminooxy-pentane-amine
is not readily available in peer-reviewed literature, a plausible and chemically sound synthetic

route can be proposed based on established organic chemistry principles. The following

represents a likely multi-step synthesis.

Proposed Synthetic Workflow
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Step 1: Monoprotection of 1,5-Diaminopentane

Step 2: Conversion to N-hydroxyphthalimide derivative

Step 3: Hydrazinolysis

1,5-Diaminopentane

N-(5-aminopentyl)carbamate

Reaction

Di-tert-butyl dicarbonate (Boc)2O

Reagent

N-(5-aminopentyl)carbamate

tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate

Reaction

N-(Bromomethyl)phthalimide

Reagent

tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate

t-Boc-Aminooxy-pentane-amine

Reaction

Hydrazine monohydrate

Reagent

Click to download full resolution via product page

Caption: Plausible three-step synthesis of t-Boc-Aminooxy-pentane-amine.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(5-aminopentyl)carbamate
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Dissolve 1,5-diaminopentane (1 equivalent) in a suitable solvent such as dichloromethane

(DCM).

Cool the solution to 0°C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (0.9 equivalents) in DCM to the

cooled solution while stirring.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the monoprotected diamine.

Step 2: Synthesis of tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate

Dissolve N-(5-aminopentyl)carbamate (1 equivalent) and N-(bromomethyl)phthalimide (1.1

equivalents) in an appropriate solvent like dimethylformamide (DMF).

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equivalents), to

the mixture.

Stir the reaction at room temperature for 24-48 hours.

Monitor the reaction by TLC.

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer, filter, and concentrate. Purify the crude product by column

chromatography on silica gel.

Step 3: Synthesis of t-Boc-Aminooxy-pentane-amine (Final Product)
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Dissolve the purified product from Step 2 in a solvent such as ethanol or a mixture of DCM

and methanol.

Add hydrazine monohydrate (1.5-2 equivalents) to the solution.

Stir the mixture at room temperature for 4-6 hours. A precipitate of phthalhydrazide will form.

Filter off the precipitate and wash it with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the crude t-Boc-Aminooxy-
pentane-amine.

If necessary, purify the final product by column chromatography.

Application in Bioconjugation: Oxime Ligation
The primary application of t-Boc-Aminooxy-pentane-amine is in bioconjugation via oxime

ligation. The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a

stable oxime bond.[3][4] This reaction is bioorthogonal, meaning it proceeds efficiently in a

biological environment without interfering with native functional groups.

Reaction Mechanism
The formation of an oxime bond is a nucleophilic addition-elimination reaction. The aminooxy

group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde

or ketone. This is followed by dehydration to yield the stable oxime linkage. The reaction can

be catalyzed by nucleophilic catalysts such as aniline, which can significantly accelerate the

ligation at neutral pH.[5][6]
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Reactants Reaction Conditions

t-Boc-Aminooxy-pentane-amine

Oxime Bond Formation
(Nucleophilic attack and dehydration)

Aldehyde- or Ketone-modified Biomolecule Aqueous buffer (pH 6.5-7.5)

Solvent

Optional: Aniline catalyst

Catalyst

Stable Bioconjugate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13706145#t-boc-aminooxy-pentane-amine-cas-
number-848349-01-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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